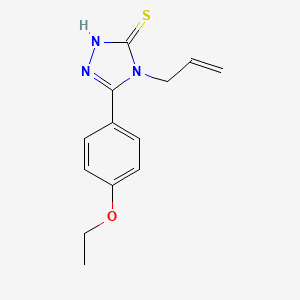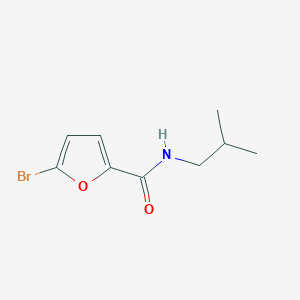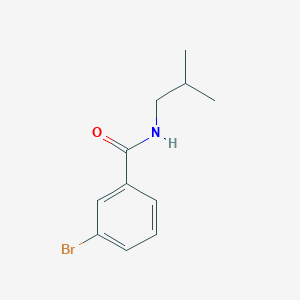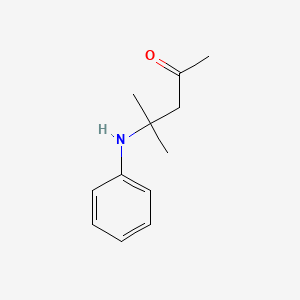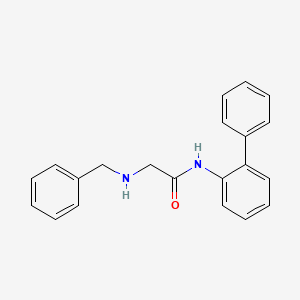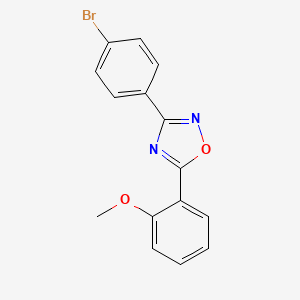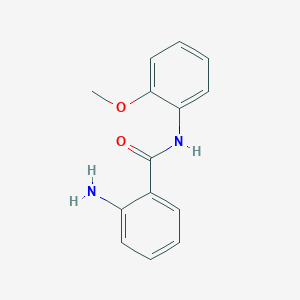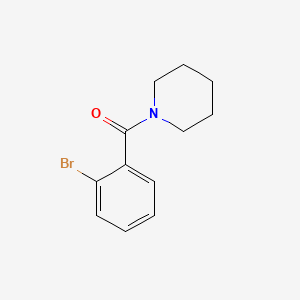
1-苄基-3-吡咯烯
概述
描述
“1-Benzyl-3-pyrroline” is a chemical compound with the molecular formula C11H13N . It is also known as “1-Benzyl-2,5-dihydro-1H-pyrrole” and “N-benzylpyrroline” among other names .
Synthesis Analysis
While specific synthesis routes for 1-Benzyl-3-pyrroline were not found in the search results, it’s worth noting that the synthesis of pyrroline compounds often involves cyclization reactions.
Molecular Structure Analysis
The molecular structure of 1-Benzyl-3-pyrroline consists of a five-membered pyrroline ring attached to a phenyl group . The compound has a molecular weight of 159.23 g/mol .
Chemical Reactions Analysis
1-Benzyl-3-pyrroline can undergo various chemical reactions. For instance, its derivative, Benzyl 3-pyrroline-1-carboxylate, has been reported to undergo epoxidation using m-chloroperbenzoic acid (m-CPBA) .
Physical And Chemical Properties Analysis
1-Benzyl-3-pyrroline is a liquid at room temperature . It has a boiling point of 60°C at 1 mmHg and a density of 0.837 g/mL at 25°C . The compound has a refractive index of 1.542 .
科学研究应用
Chemical Research
“1-Benzyl-3-pyrroline” is a chemical compound with the molecular formula C11H13N . It is clear colorless to yellow in appearance and is available in liquid form . It is used in various chemical research applications due to its unique properties .
Organic Compounds Study
This compound belongs to the class of organic compounds known as benzenoids . It is specifically a part of phenylmethylamines , which are organic compounds containing a phenylmethtylamine moiety, which consists of a phenyl group substituted by an amine group . Therefore, it is used in the study of these classes of organic compounds .
Bioprocessing
“1-Benzyl-3-pyrroline” is used in bioprocessing applications . However, the specific details of its use in this field are not readily available in the sources .
Cell Culture and Transfection
This compound is also used in cell culture and transfection applications . The specifics of its use in this field are not detailed in the sources .
Cell and Gene Therapy
“1-Benzyl-3-pyrroline” is used in cell and gene therapy . The specifics of its use in this field are not detailed in the sources .
Preparation of Dihydroxy Pyrrolidine
“1-Benzyl-3-pyrroline” may be used to prepare (+) (3 R,4 R)-3,4-dihydroxy pyrrolidine via enantioselective trans-dihydroxylation catalyzed by frozen/thawed cells of Sphingomonas sp. HXN-200 . This shows its application in the preparation of other complex organic compounds .
安全和危害
1-Benzyl-3-pyrroline is considered hazardous. It is a combustible liquid that causes severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using it only outdoors or in a well-ventilated area .
未来方向
作用机制
Target of Action
It’s known that this compound is an n-substituted 3-pyrroline .
Biochemical Pathways
It has been used in the synthesis of pharmaceutical products, including inhibitors . It’s also used in the synthesis of a novel series of pyrrolotriazine, acting as pan-Aurora kinase inhibitors .
Pharmacokinetics
Some physicochemical properties have been reported . The compound has a Log Po/w (iLOGP) of 2.36, indicating its lipophilicity .
Result of Action
It’s known that the compound can be used to prepare (+) (3r,4r)-3,4-dihydroxy pyrrolidine via enantioselective trans-dihydroxylation .
Action Environment
It’s known that the compound should be used only outdoors or in a well-ventilated area . It’s also known that the compound and its empty container should be kept away from heat and sources of ignition, as thermal decomposition can lead to the release of irritating gases and vapors .
属性
IUPAC Name |
1-benzyl-2,5-dihydropyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h1-7H,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFHKHHUKGZIGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340093 | |
| Record name | 1-Benzyl-3-pyrroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49678779 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Benzyl-3-pyrroline | |
CAS RN |
6913-92-4 | |
| Record name | 1-Benzyl-3-pyrroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzyl-2,5-dihydropyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1269673.png)
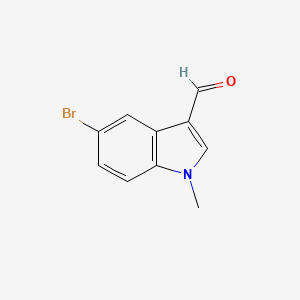
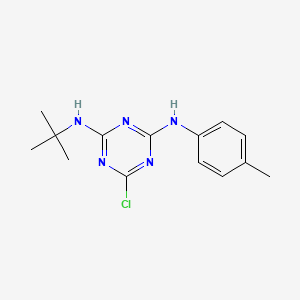
![N-[4-(cyanoacetyl)phenyl]acetamide](/img/structure/B1269679.png)
